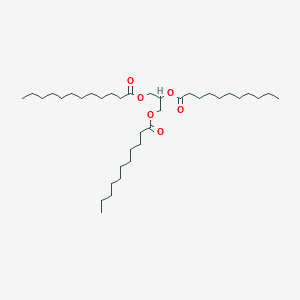
2,3-Bis(undecanoyloxy)propyl dodecanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Bis(undecanoyloxy)propyl dodecanoate is a chemical compound with the molecular formula C_39H_74O_6 It is an ester derived from dodecanoic acid and undecanoyloxypropyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bis(undecanoyloxy)propyl dodecanoate typically involves esterification reactions. One common method is the reaction of dodecanoic acid with 2,3-dihydroxypropyl undecanate in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of enzymatic catalysts, such as lipases, is also explored to achieve more environmentally friendly and efficient synthesis.
化学反応の分析
Types of Reactions
2,3-Bis(undecanoyloxy)propyl dodecanoate can undergo various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of dodecanoic acid and 2,3-dihydroxypropyl undecanate.
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, converting the ester groups into alcohols.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Lithium aluminum hydride or other reducing agents.
Major Products Formed
Hydrolysis: Dodecanoic acid and 2,3-dihydroxypropyl undecanate.
Oxidation: Carboxylic acids.
Reduction: Alcohols.
科学的研究の応用
2,3-Bis(undecanoyloxy)propyl dodecanoate has several applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its potential role in lipid metabolism and as a substrate for enzymatic reactions.
Medicine: Explored for its potential use in drug delivery systems due to its biocompatibility and ability to form stable emulsions.
Industry: Utilized in the production of cosmetics, lubricants, and surfactants due to its emulsifying properties.
作用機序
The mechanism of action of 2,3-Bis(undecanoyloxy)propyl dodecanoate involves its interaction with lipid membranes and enzymes. The ester bonds can be hydrolyzed by lipases, releasing the fatty acid components, which can then participate in various metabolic pathways. The compound’s ability to form stable emulsions makes it useful in drug delivery systems, where it can enhance the solubility and bioavailability of hydrophobic drugs.
類似化合物との比較
Similar Compounds
2,3-Bis(acetyloxy)propyl dodecanoate: Similar structure but with acetyloxy groups instead of undecanoyloxy groups.
2,3-Bis(octanoyloxy)propyl dodecanoate: Contains octanoyloxy groups instead of undecanoyloxy groups.
2,3-Bis(decanoyloxy)propyl dodecanoate: Contains decanoyloxy groups instead of undecanoyloxy groups.
Uniqueness
2,3-Bis(undecanoyloxy)propyl dodecanoate is unique due to its specific combination of long-chain fatty acid esters, which confer distinct physical and chemical properties. Its ability to form stable emulsions and its biocompatibility make it particularly valuable in industrial and medical applications.
特性
CAS番号 |
62833-20-9 |
|---|---|
分子式 |
C37H70O6 |
分子量 |
610.9 g/mol |
IUPAC名 |
2,3-di(undecanoyloxy)propyl dodecanoate |
InChI |
InChI=1S/C37H70O6/c1-4-7-10-13-16-19-22-24-27-30-36(39)42-33-34(43-37(40)31-28-25-21-18-15-12-9-6-3)32-41-35(38)29-26-23-20-17-14-11-8-5-2/h34H,4-33H2,1-3H3 |
InChIキー |
BSEJISAZTSPURG-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCC)OC(=O)CCCCCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-(2-Phenylethenyl)-1,5-diazabicyclo[3.1.0]hexan-2-one](/img/structure/B14511208.png)
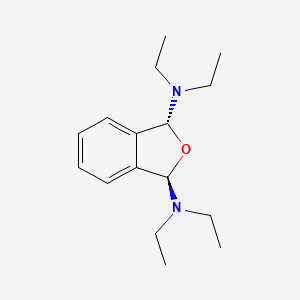


![2-[(2,6-Dichloropyridin-3-yl)oxy]butanoic acid](/img/structure/B14511242.png)
![3-Methyl-1-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14511243.png)

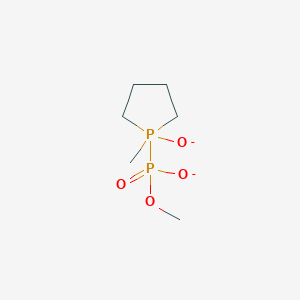
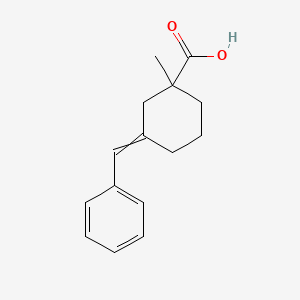
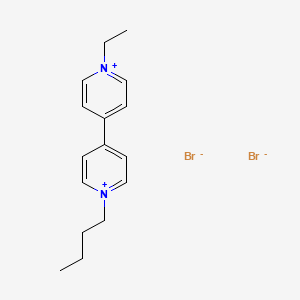

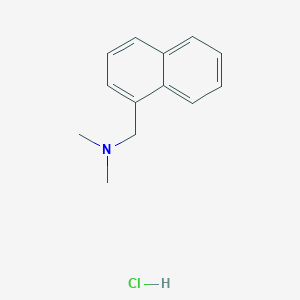
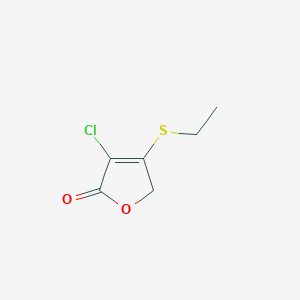
![Ethyl 2-[(6-bromo-2-chloropyridin-3-YL)oxy]decanoate](/img/structure/B14511314.png)
